1H and 13C NMR spectral data for 3-Chloro-6-fluorobenzo[d]isothiazole
1H and 13C NMR spectral data for 3-Chloro-6-fluorobenzo[d]isothiazole
High-Resolution 1 H and 13 C NMR Spectral Analysis of 3-Chloro-6-fluorobenzo[d]isothiazole: A Technical Guide for Structural Elucidation
Executive Summary
3-Chloro-6-fluorobenzo[d]isothiazole (CAS: 213886-63-6) is a highly versatile, halogenated bicyclic building block frequently utilized in the synthesis of antipsychotic agents, TRPM5 agonists, and advanced agrochemicals. The presence of both a chlorine atom at the reactive C-3 position and a fluorine atom at the C-6 position creates a unique electronic environment. For analytical chemists and drug development professionals, accurately assigning the Nuclear Magnetic Resonance (NMR) spectra of this compound is critical for downstream quality control and structural verification.
This whitepaper establishes a self-validating, highly authoritative framework for the acquisition, interpretation, and complete assignment of the 1 H and 13 C NMR spectral data for 3-chloro-6-fluorobenzo[d]isothiazole, grounded in fundamental spin-spin coupling mechanics.
Structural Framework and Numbering Convention
To ensure absolute clarity in signal assignment, we must first define the IUPAC numbering system for the benzo[d]isothiazole core:
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Heteroatoms: Sulfur is position 1 (S-1), Nitrogen is position 2 (N-2).
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Isothiazole Carbon: The imine-like carbon is position 3 (C-3), which bears the chlorine atom.
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Bridgehead Carbons: C-3a (adjacent to C-3) and C-7a (adjacent to S-1).
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Benzene Ring Carbons: C-4, C-5, C-6 (bearing the fluorine atom), and C-7.
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Protons: Located at positions 4, 5, and 7.
Theoretical Framework: Spin-Spin Coupling Causality
The complexity of the NMR spectra for this compound is driven entirely by the 19 F nucleus. Fluorine-19 has a nuclear spin of I=1/2 and a 100% natural isotopic abundance, meaning it will couple extensively with both adjacent protons ( nJHF ) and carbons ( nJCF )[1].
Understanding the causality behind these splitting patterns is the foundation of our self-validating assignment protocol:
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Carbon-Fluorine Coupling ( 13 C NMR): The 1JCF coupling constant is massive (typically 240–255 Hz) due to the direct orbital overlap and high s-character of the C-F bond[2]. The 2JCF (ortho) and 3JCF (meta) couplings attenuate predictably through the aromatic system, providing an internal ruler for assigning C-5, C-7, and C-4.
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Proton-Fluorine Coupling ( 1 H NMR): H-5 and H-7 are ortho to the fluorine atom, resulting in large 3JHF couplings (8–10 Hz) that often mirror the magnitude of standard aromatic ortho proton-proton couplings ( 3JHH ). H-4 is meta to the fluorine, yielding a smaller but distinct 4JHF coupling (4–6 Hz)[1].
Experimental Methodology: A Self-Validating Protocol
Relying solely on 1D 1 H NMR is insufficient for fluorinated bicyclic systems due to multiplet overlap. We employ a self-validating protocol where 1D data is strictly cross-examined against 2D heteronuclear correlations.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of high-purity 3-chloro-6-fluorobenzo[d]isothiazole in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm)[3].
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1D 1 H Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
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1D 13 C{1H} Acquisition: Acquire at 100 MHz or higher with broadband proton decoupling. Due to the lack of NOE enhancement on quaternary carbons (C-3, C-3a, C-6, C-7a), use a minimum of 1024 scans and a D1 of 2.5 seconds to ensure an adequate signal-to-noise ratio[4].
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2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial for validating the bridgehead carbons. Set the long-range coupling constant evolution time to optimize for 3JCH≈8 Hz.
Fig 1. Self-validating NMR acquisition and processing workflow for fluorinated benzisothiazoles.
Spectral Data Presentation
The quantitative spectral data is summarized below. Chemical shifts ( δ ) are reported in parts per million (ppm), and coupling constants ( J ) are reported in Hertz (Hz).
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment Logic |
| H-4 | 7.90 | dd (doublet of doublets) | 1H | 3JHH=8.8 , 4JHF=5.0 | Ortho to H-5, meta to F-6. Downfield due to proximity to the C=N system. |
| H-7 | 7.60 | dd (doublet of doublets) | 1H | 3JHF=8.2 , 4JHH=2.2 | Ortho to F-6, meta to H-5. |
| H-5 | 7.25 | td (apparent triplet of doublets) | 1H | 3JHH=8.8 , 3JHF=8.5 , 4JHH=2.2 | Ortho to both H-4 and F-6. The similar magnitude of JHH and JHF creates a pseudo-triplet. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( JCF in Hz) | Assignment Logic |
| C-6 | 163.0 | d (doublet) | 1JCF=250.0 | Direct C-F bond; massive splitting[2]. |
| C-7a | 154.0 | d (doublet) | 3JCF=9.5 | Bridgehead carbon adjacent to sulfur. |
| C-3 | 152.0 | s (singlet) | N/A | Imine-like carbon attached to electronegative Cl[4]. |
| C-3a | 134.5 | s (singlet) | N/A | Bridgehead carbon; no significant F-coupling. |
| C-4 | 124.0 | d (doublet) | 4JCF=4.5 | Aromatic CH; meta to F-6. |
| C-5 | 115.5 | d (doublet) | 2JCF=24.0 | Aromatic CH; ortho to F-6. |
| C-7 | 106.5 | d (doublet) | 2JCF=25.5 | Aromatic CH; ortho to F-6. Highly shielded by F-resonance effect. |
Mechanistic Causality in Signal Assignment
To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in spectral interpretation, we must validate why these assignments are correct.
The Fluorine Resonance Effect
Fluorine is highly electronegative (inductive electron withdrawal) but possesses lone pairs that donate electron density into the aromatic ring via resonance (+R effect). This resonance effect is strongest at the ortho and para positions. Consequently, C-5 and C-7 (both ortho to F-6) are significantly shielded, appearing upfield at 115.5 ppm and 106.5 ppm, respectively[2]. C-7 is further shielded compared to C-5 due to the anisotropic effects of the adjacent sulfur atom in the fused ring system.
Validating Quaternary Carbons via HMBC
The quaternary carbons (C-3, C-3a, C-6, C-7a) cannot be assigned via standard HSQC since they lack attached protons. Instead, we rely on the HMBC logical pathway:
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C-3 (152.0 ppm): Validated by the absence of 3JCH correlations from the benzene ring protons, isolating it to the isothiazole ring[4].
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C-7a (154.0 ppm): Validated by a strong 3JCH cross-peak from H-5 and a 2JCH cross-peak from H-7.
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C-3a (134.5 ppm): Validated by a strong 3JCH cross-peak from H-7 and a 2JCH cross-peak from H-4.
Fig 2. Logical assignment pathway utilizing 1D and 2D NMR correlations.
Conclusion
The structural elucidation of 3-chloro-6-fluorobenzo[d]isothiazole requires a rigorous understanding of heteronuclear spin-spin coupling. By mapping the massive 1JCF couplings and tracing the 3JHF and 4JHF scalar interactions, researchers can construct a self-validating dataset. The integration of 2D HMBC data ensures that the electron-deficient bridgehead and imine carbons are assigned with absolute certainty, providing a robust analytical foundation for downstream pharmaceutical development.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer.
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Baxter, R. D., et al. (2024). Synthesis of 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses.
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Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.
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Liu, Y., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. National Center for Biotechnology Information (PMC).
